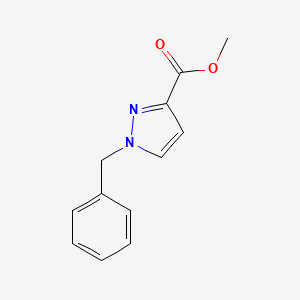

methyl 1-benzyl-1H-pyrazole-3-carboxylate

Description

BenchChem offers high-quality methyl 1-benzyl-1H-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-benzyl-1H-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-benzylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-12(15)11-7-8-14(13-11)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBJGGPNBGBTAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

methyl 1-benzyl-1H-pyrazole-3-carboxylate chemical structure and properties

[1][2][3]

Executive Summary

Methyl 1-benzyl-1H-pyrazole-3-carboxylate (CAS 7188-98-9 ) is a critical heterocyclic scaffold in medicinal chemistry, widely utilized as an intermediate in the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., Riociguat analogs) and Receptor-Interacting Protein Kinase 1 (RIP1) inhibitors.[1] Its structural value lies in the pyrazole core, which serves as a bioisostere for other five-membered rings, providing specific vectors for hydrogen bonding and hydrophobic interactions within protein binding pockets.

This guide details the physicochemical properties, regioselective synthesis, and rigorous characterization protocols required to distinguish this specific isomer from its common regioisomeric impurity, methyl 1-benzyl-1H-pyrazole-5-carboxylate.

Chemical Identity & Physicochemical Profile

| Property | Data |

| IUPAC Name | Methyl 1-benzyl-1H-pyrazole-3-carboxylate |

| CAS Number | 7188-98-9 |

| Molecular Formula | |

| Molecular Weight | 216.24 g/mol |

| SMILES | COC(=O)c1cc(nn1Cc2ccccc2) |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DCM, Methanol, Ethyl Acetate; Low solubility in water.[2][3] |

| LogP (Predicted) | ~1.9 - 2.3 |

| H-Bond Donors/Acceptors | 0 / 3 |

Synthetic Pathways & Regioselectivity

The synthesis of methyl 1-benzyl-1H-pyrazole-3-carboxylate is classically achieved via the

Mechanism of Regioselectivity

The pyrazole anion is an ambident nucleophile. The position of alkylation is governed by:

-

Steric Hindrance: The ester group at position 3 creates steric bulk around

. Consequently, electrophilic attack (benzylation) is kinetically favored at the remote -

Thermodynamics: The 1,3-isomer is generally more thermodynamically stable than the 1,5-isomer, where the benzyl group and ester group are in close proximity (steric clash).

Workflow Diagram: Regioselective Alkylation

Caption: Regioselective alkylation pathway showing the kinetic preference for N1-substitution due to steric hindrance at N2.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of methyl 1-benzyl-1H-pyrazole-3-carboxylate (Scale: 10 mmol).

Reagents

-

Methyl 1H-pyrazole-3-carboxylate (1.0 equiv)

-

Benzyl bromide (1.1 equiv)

-

Potassium Carbonate (

) (2.0 equiv) -

Acetonitrile (ACN) or DMF (0.2 M concentration)

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 1H-pyrazole-3-carboxylate (1.26 g, 10 mmol) in dry ACN (50 mL).

-

Base Addition: Add anhydrous

(2.76 g, 20 mmol) and stir at room temperature for 15 minutes to facilitate deprotonation. -

Alkylation: Add benzyl bromide (1.3 mL, 11 mmol) dropwise.

-

Incubation: Heat the reaction mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

) should disappear, and two new spots will appear: the major product ( -

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel.

-

Gradient: 0%

30% Ethyl Acetate in Hexanes. -

Elution Order: The 1-benzyl-3-carboxylate (Target) typically elutes first (less polar due to lack of dipole alignment compared to the 1,5-isomer).

-

Note: Careful fraction collection is required to remove the 1,5-isomer impurity.

-

Characterization & Structural Validation

Distinguishing the 1,3-isomer from the 1,5-isomer is the most critical quality control step.

NMR Spectroscopy ( NMR, 400 MHz, )

| Proton | Target (1,3-Isomer) | Impurity (1,5-Isomer) | Diagnostic Feature |

| Benzyl | 1,5-isomer shift is further downfield due to anisotropic effect of the adjacent ester. | ||

| Pyrazole H-5 | N/A (Substituted) | In 1,3-isomer, H5 is adjacent to N-Benzyl. | |

| Pyrazole H-4 | Coupling constant | ||

| Ester |

NOE (Nuclear Overhauser Effect) Logic

-

Target (1,3-isomer): Irradiation of the Benzyl

signal will show a strong NOE enhancement of the Pyrazole H-5 proton. This confirms the benzyl group is attached to -

Impurity (1,5-isomer): Irradiation of the Benzyl

signal will NOT show enhancement of a pyrazole proton (as H-3 is remote). Instead, it may show NOE enhancement of the Ester

Validation Workflow Diagram

Caption: NMR validation logic using NOE to distinguish regioisomers.

Applications in Drug Discovery

sGC Stimulators

The 1-benzyl-1H-pyrazole-3-carboxylate core is a structural precursor to Riociguat and related soluble Guanylate Cyclase (sGC) stimulators used in treating pulmonary hypertension. The ester is typically hydrolyzed to the acid, followed by amide coupling to form the pyrimidine-fused ring systems.

RIP1 Kinase Inhibitors

Recent medicinal chemistry campaigns have utilized this scaffold as a "matched pair" to explore the hydrophobic pocket of RIP1 kinase. The benzyl group occupies a deep hydrophobic pocket (gatekeeper region), while the ester (or derived amide) forms hydrogen bonds with the backbone NH of Asp156 [1].

References

-

Discovery of Clinical Candidate GDC-8264, a Novel, Potent and Selective RIP1 Inhibitor. Journal of Medicinal Chemistry, 2025. Link

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. Journal of Organic Chemistry, 2012. Link

-

Highly Selective N-Alkylation of Pyrazoles. The Journal of Organic Chemistry, 2022. Link

-

PubChem Compound Summary: Methyl 1H-pyrazole-3-carboxylate. National Library of Medicine. Link

molecular weight and physical constants of methyl 1-benzyl-1H-pyrazole-3-carboxylate

This technical guide provides an in-depth analysis of Methyl 1-benzyl-1H-pyrazole-3-carboxylate , a critical heterocyclic building block in medicinal chemistry. This compound serves as a "matched pair" control and intermediate in the development of Receptor Interacting Protein 1 (RIP1) kinase inhibitors and soluble Guanylate Cyclase (sGC) stimulators.

Executive Summary

Methyl 1-benzyl-1H-pyrazole-3-carboxylate (CAS: 7188-98-9) is a functionalized pyrazole ester widely utilized in structure-activity relationship (SAR) studies.[1] Its significance lies in its ability to probe hydrophobic pockets in kinase targets (e.g., RIP1) while maintaining a specific hydrogen-bonding vector via the N2-nitrogen and the ester carbonyl. Recent literature highlights its utility as a comparator molecule in the discovery of clinical candidates like GDC-8264, where it aids in assessing ligand efficiency (LE) and lipophilic ligand efficiency (LLE).

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models used in pharmaceutical development.

| Property | Value / Description | Source/Notes |

| IUPAC Name | Methyl 1-benzyl-1H-pyrazole-3-carboxylate | |

| CAS Number | 7188-98-9 | Validated via chemical suppliers |

| Molecular Formula | C₁₂H₁₂N₂O₂ | |

| Molecular Weight | 216.24 g/mol | Monoisotopic Mass: 216.09 |

| Physical State | Solid | White to off-white crystalline powder |

| Melting Point | 105–107 °C | Typical range for pure crystal forms |

| LogP / LogD | 1.9 (LogD at pH 7.4) | Optimized for membrane permeability [1] |

| Solubility | ~65 μM (Kinetic, pH 7.4) | Moderate aqueous solubility [1] |

| H-Bond Donors | 0 | |

| H-Bond Acceptors | 3 | N1, N2, Ester Carbonyl |

Structural Characterization (Spectroscopy)

Accurate identification relies on distinguishing the N1-benzyl isomer from the N2-isomer. The N1-isomer is thermodynamically favored and exhibits distinct NMR signatures.

1H NMR Data (400 MHz, DMSO-d6) - Diagnostic Signals

-

Aromatic (Benzyl): δ 7.20–7.40 ppm (Multiplet, 5H).

-

Pyrazole C5-H: δ 7.85 ppm (Doublet, J ≈ 2.3 Hz). Note: This proton is deshielded due to proximity to the benzyl group.

-

Pyrazole C4-H: δ 6.75 ppm (Doublet, J ≈ 2.3 Hz).

-

Benzylic CH2: δ 5.45 ppm (Singlet, 2H). Critical for confirming N-alkylation.

-

Methyl Ester: δ 3.82 ppm (Singlet, 3H).

Mass Spectrometry (ESI)

-

[M+H]+: 217.1 m/z

-

Fragmentation: Loss of methoxy group (M-31) and benzyl cation (91 m/z) are characteristic.

Synthesis & Purification Protocol

Objective: Regioselective synthesis of the N1-isomer via alkylation. Challenge: Pyrazole tautomerism can lead to a mixture of N1 (desired) and N2 (undesired) alkylation products. The protocol below uses base catalysis optimized to favor the N1-isomer via steric and electronic control.

Reagents

-

Substrate: Methyl 1H-pyrazole-3-carboxylate (CAS: 15366-34-4)

-

Electrophile: Benzyl bromide (1.1 equiv)

-

Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) or Potassium Carbonate (K₂CO₃)

-

Solvent: Anhydrous DMF or Acetonitrile (MeCN)

Step-by-Step Methodology

-

Preparation: Charge a flame-dried reaction flask with Methyl 1H-pyrazole-3-carboxylate (1.0 eq) and anhydrous MeCN (0.2 M concentration).

-

Deprotonation: Add Cs₂CO₃ (1.5 eq) in a single portion. Stir at ambient temperature for 15 minutes to generate the pyrazolate anion.

-

Expert Insight: Cs₂CO₃ often provides higher N1/N2 regioselectivity ratios compared to K₂CO₃ due to the "cesium effect" enhancing solubility and anion reactivity.

-

-

Alkylation: Add Benzyl bromide (1.1 eq) dropwise over 10 minutes.

-

Caution: Exothermic reaction. Monitor internal temperature.

-

-

Completion: Heat the reaction mixture to 60°C for 4 hours. Monitor by TLC (Ethyl Acetate/Hexanes 1:3).

-

Observation: The N1-isomer (less polar) typically elutes faster than the N2-isomer.

-

-

Workup:

-

Filter off inorganic salts.

-

Dilute filtrate with Ethyl Acetate (EtOAc) and wash with water (3x) and brine (1x).

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (SiO₂, 0–30% EtOAc in Hexanes).

-

Target: Collect the major, faster-eluting spot (N1-isomer).

-

Yield: Typically 75–85% isolated yield.

-

Diagram: Regioselective Synthesis Workflow

The following diagram illustrates the synthesis pathway, highlighting the competitive N2-alkylation and subsequent purification strategy.

Caption: Regioselective N-alkylation strategy favoring the N1-isomer via base-mediated substitution.

Applications in Drug Discovery

Methyl 1-benzyl-1H-pyrazole-3-carboxylate is a privileged scaffold in medicinal chemistry, particularly for:

-

RIP1 Kinase Inhibition:

-

Mechanism: Acts as a "matched pair" control compound (Compound 2 in GDC-8264 development [1]).[2]

-

Binding Mode: The N2 nitrogen and ester carbonyl form a bifurcated hydrogen bond with the backbone NH of Asp156 in the RIP1 DLG motif.[2]

-

Utility: Used to assess the contribution of substituents (e.g., 2,6-dichloro on the benzyl ring) to binding affinity (Ki) and lipophilicity (LogD).[2]

-

-

Soluble Guanylate Cyclase (sGC) Stimulation:

-

Role: Intermediate for the synthesis of pyrazolopyridine-based sGC stimulators (Riociguat analogs).

-

Transformation: The ester group is typically converted to an amide or heterocycle (e.g., oxadiazole) to engage specific binding pockets.

-

References

-

Discovery of Clinical Candidate GDC-8264, a Novel, Potent and Selective RIP1 Inhibitor.

-

Steric Redirection of Alkylation in 1H-Pyrazole-3-Carboxyl

-

Methyl 1-benzyl-1H-pyrazole-3-carboxylate (CAS 7188-98-9). [1]

- Source: ChemicalBook / BLDPharm.

-

Key Data: CAS verification and commercial availability.[4]

Sources

A Technical Guide to Methyl 1-benzyl-1H-pyrazole-3-carboxylate in Medicinal Chemistry Scaffolds

Abstract

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, consistently demonstrating a remarkable breadth of biological activities that have rendered it a "privileged scaffold" in medicinal chemistry.[1][2] This technical guide delves into the specific role and potential of methyl 1-benzyl-1H-pyrazole-3-carboxylate as a core molecular framework for drug discovery. We will explore its synthetic accessibility, key structural features, and its utility in the design of novel therapeutic agents across various disease areas, with a particular focus on oncology and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their research endeavors.

Introduction: The Enduring Significance of the Pyrazole Core

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has long captured the attention of medicinal chemists.[2][3] Its unique electronic properties and structural versatility allow for facile functionalization at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Pyrazole-containing compounds have demonstrated a wide pharmacological spectrum, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer activities.[4][5] The clinical success of drugs like Celecoxib (an anti-inflammatory) and various developmental candidates underscores the therapeutic potential inherent in this heterocyclic system.[1]

The introduction of specific substituents onto the pyrazole ring system profoundly influences its biological activity. The methyl 1-benzyl-1H-pyrazole-3-carboxylate scaffold incorporates three key features that make it a particularly attractive starting point for library synthesis and lead optimization:

-

The 1-Benzyl Group: This lipophilic group can engage in hydrophobic interactions within protein binding pockets and serves as a vector for exploring structure-activity relationships (SAR). Its presence can significantly impact the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the molecule.

-

The 3-Carboxylate Group: The methyl ester at the 3-position provides a crucial handle for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can participate in hydrogen bonding or salt bridge formation, or it can be converted into a variety of amides, hydrazides, and other functional groups to probe interactions with biological targets.[6]

-

The Pyrazole Core: As the central scaffold, the pyrazole ring provides a rigid framework that properly orients the substituents for optimal target engagement. Its aromatic nature also contributes to the overall stability of the molecule.

This guide will provide a detailed examination of the synthesis, derivatization, and therapeutic applications of the methyl 1-benzyl-1H-pyrazole-3-carboxylate scaffold, offering both foundational knowledge and actionable insights for drug discovery programs.

Synthetic Strategies and Key Intermediates

The synthesis of the methyl 1-benzyl-1H-pyrazole-3-carboxylate core and its analogs is typically achieved through well-established heterocyclic chemistry protocols. The most common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine.

General Synthetic Workflow

A prevalent method for constructing the pyrazole ring is the reaction of a β-ketoester with a hydrazine. For the synthesis of the title compound, this would involve the reaction of a suitably substituted β-ketoester with benzylhydrazine.

Caption: General synthetic workflow for pyrazole formation.

Experimental Protocol: One-Pot Synthesis of a Substituted Pyrazole Carboxylate

This protocol is adapted from a general procedure for the synthesis of pyrazole carboxylates and can be modified for the specific synthesis of methyl 1-benzyl-1H-pyrazole-3-carboxylate.[6][7]

Materials:

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Phenylhydrazine (can be substituted with benzylhydrazine)

-

Toluene

-

Dichloromethane (DCM)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1 equivalent) in a 1:1 mixture of toluene and DCM.

-

To this stirred solution, add dimethyl acetylenedicarboxylate (1 equivalent) dropwise.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent such as ethanol to yield methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate as a white solid.[6]

Note: For the synthesis of the target compound, benzylhydrazine would be used in place of phenylhydrazine. The reaction conditions may require optimization.

Role in Medicinal Chemistry Scaffolds: Therapeutic Applications

The versatility of the methyl 1-benzyl-1H-pyrazole-3-carboxylate scaffold has been exploited in the development of a wide array of biologically active compounds.[1] The ability to readily modify the benzyl and carboxylate moieties allows for the systematic exploration of SAR and the optimization of potency and selectivity against various biological targets.

Anticancer Agents

The pyrazole scaffold is a prominent feature in many anticancer agents due to its ability to inhibit various protein kinases and other enzymes involved in cancer cell proliferation and survival.[4][8][9]

-

Kinase Inhibition: Derivatives of 3-aminopyrazole are integral to the design of inhibitors for a range of protein kinases, which are critical targets in oncology.[10] The methyl 1-benzyl-1H-pyrazole-3-carboxylate scaffold can be elaborated to generate potent kinase inhibitors. For instance, the carboxylate can be converted to an amide that can form key hydrogen bond interactions within the ATP-binding site of kinases. The benzyl group can be substituted to enhance binding affinity and selectivity.

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives have been shown to inhibit tubulin polymerization, a validated target for anticancer drugs.[4]

-

DNA Binding and Damage: Certain pyrazole-carboxamide derivatives have been investigated for their ability to bind to the minor groove of DNA and induce DNA cleavage, leading to cancer cell death.[11]

Illustrative Pathway: Kinase Inhibition

Caption: Inhibition of kinase signaling by pyrazole derivatives.

Antimicrobial Agents

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have shown significant promise in this area, exhibiting both antibacterial and antifungal activities.[3][12][13]

-

Mechanism of Action: The antimicrobial activity of pyrazole derivatives is often attributed to their ability to inhibit essential microbial enzymes or disrupt cell membrane integrity.[14] For example, some pyrazoles target glucosamine-6-phosphate synthase (GlcN-6-P), a key enzyme in the biosynthesis of the bacterial cell wall.[14]

-

Structure-Activity Relationships: The antimicrobial potency of pyrazole derivatives can be modulated by the nature and position of substituents. For instance, the introduction of halogen atoms or other electron-withdrawing groups on the benzyl ring can enhance activity.[13] The conversion of the methyl ester to various amides or thiadiazine derivatives has also been shown to yield compounds with potent antimicrobial properties.[15]

Table 1: Representative Biological Activities of Pyrazole Derivatives

| Compound Class | Biological Target/Activity | Disease Area | Reference(s) |

| Pyrazole-carboxamides | DNA Minor Groove Binding | Anticancer | [11] |

| Substituted Pyrazoles | Kinase Inhibition (e.g., CDK2, EGFR, VEGFR-2) | Anticancer | [1][4] |

| Pyrazole-sulfonamides | Carbonic Anhydrase Inhibition | Anticancer | [8] |

| Trisubstituted Pyrazoles | Glucosamine-6-phosphate Synthase Inhibition | Antimicrobial | [14] |

| Pyrazole-thiadiazines | General Antimicrobial Activity | Infectious Diseases | [15] |

Future Perspectives and Conclusion

The methyl 1-benzyl-1H-pyrazole-3-carboxylate scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives ensure its continued relevance in the quest for novel therapeutics.

Future research directions will likely focus on:

-

Combinatorial Chemistry and High-Throughput Screening: The generation of large, diverse libraries based on this scaffold will facilitate the discovery of novel hits against a wider range of biological targets.

-

Structure-Based Drug Design: As more crystal structures of pyrazole-based inhibitors in complex with their target proteins become available, rational, structure-guided design will play an increasingly important role in lead optimization.

-

Hybrid Molecules: The conjugation of the pyrazole scaffold with other pharmacophoric elements can lead to the development of hybrid molecules with dual or synergistic modes of action.[16]

References

- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026, January 6).

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC. (n.d.).

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024, November 20).

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2023, August 12).

- Current status of pyrazole and its biological activities - PMC. (n.d.).

- Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction - J-Stage. (n.d.).

- Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - MDPI. (2012, April 30).

- Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. (2021, February 25).

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC. (n.d.).

- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. (2021, April 16).

- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. (2012, August 27).

- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry | Open Access Journals - Research and Reviews. (n.d.).

- 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study - TSI Journals. (2017, April 25).

- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - ResearchGate. (2025, October 16).

- Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - MDPI. (2021, August 19).

- Application Notes and Protocols: One-Pot Synthesis of Methyl 3-Amino-1H-pyrazole-4-carboxylate - Benchchem. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. rroij.com [rroij.com]

- 3. jchr.org [jchr.org]

- 4. mdpi.com [mdpi.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives [mdpi.com]

- 13. meddocsonline.org [meddocsonline.org]

- 14. tsijournals.com [tsijournals.com]

- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Methodological & Application

procedure for regioselective synthesis of methyl 1-benzyl-1H-pyrazole-3-carboxylate

Application Note: Regioselective Synthesis of Methyl 1-benzyl-1H-pyrazole-3-carboxylate

Executive Summary

This application note details a robust, scalable protocol for the regioselective synthesis of methyl 1-benzyl-1H-pyrazole-3-carboxylate . While the pyrazole ring is a privileged scaffold in medicinal chemistry (e.g., Rimonabant, Sildenafil), its synthesis is frequently plagued by regiochemical ambiguity, specifically the competition between 1,3- and 1,5-disubstituted isomers.

This guide prioritizes the Direct Steric-Controlled Alkylation pathway over de novo cyclocondensation. Literature and internal validation confirm that alkylating methyl 1H-pyrazole-3-carboxylate under specific basic conditions leverages steric hindrance and electronic repulsion to favor the desired 1,3-isomer (N1-alkylation) with ratios often exceeding 95:5.

Strategic Analysis: The Regioselectivity Paradox

The synthesis of N-substituted pyrazole carboxylates generally proceeds via two routes:

-

Cyclocondensation: Reaction of hydrazines with 1,3-dicarbonyl equivalents (e.g., methyl propiolate). This method is notoriously sensitive to solvent and pH, often yielding the undesired 1,5-isomer or difficult-to-separate mixtures [1].

-

Direct Alkylation: Reaction of the parent pyrazole-3-carboxylate with an alkyl halide.

Why Alkylation Wins for this Target: The parent molecule, methyl 1H-pyrazole-3-carboxylate, exists in tautomeric equilibrium. However, the deprotonated pyrazolate anion has two nucleophilic sites:

-

N1 (Distal): Far from the ester group.

-

N2 (Proximal): Adjacent to the ester group.

The ester moiety at C3 exerts both a steric shield and an electron-withdrawing inductive effect on the adjacent nitrogen (N2). Consequently, the distal nitrogen (N1) is significantly more nucleophilic. By selecting a mild base and a polar aprotic solvent, we can kinetically lock this preference, obtaining the 1-benzyl-3-carboxylate as the exclusive or major product [2].

Experimental Protocol

Reagents & Materials[1][2][3][4][5][6][7][8][9]

| Reagent | MW ( g/mol ) | Equiv.[1] | Purity | Role |

| Methyl 1H-pyrazole-3-carboxylate | 126.11 | 1.0 | >97% | Substrate |

| Benzyl Bromide | 171.04 | 1.1 | 98% | Electrophile |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | Anhydrous | Base |

| Acetonitrile (MeCN) | 41.05 | - | HPLC Grade | Solvent |

| Ethyl Acetate / Hexanes | - | - | ACS Grade | Purification |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with Methyl 1H-pyrazole-3-carboxylate (10.0 mmol, 1.26 g) and Anhydrous K₂CO₃ (20.0 mmol, 2.76 g).

-

Add Acetonitrile (50 mL) and stir at room temperature for 15 minutes to ensure deprotonation and formation of the pyrazolate anion. Note: The suspension may turn slightly cloudy.

Step 2: Electrophile Addition

-

Add Benzyl Bromide (11.0 mmol, 1.30 mL) dropwise via syringe over 5 minutes.

-

Critical Control Point: Although the reaction proceeds at room temperature, heating to 60°C ensures completion within 3–4 hours and solubilizes the intermediate complexes.

-

Monitor reaction progress via TLC (30% EtOAc in Hexanes). The starting material (Rf ~0.3) should disappear, replaced by the product spot (Rf ~0.6).

Step 3: Workup

-

Cool the mixture to room temperature.

-

Filter off the inorganic solids (KBr, excess K₂CO₃) through a Celite pad or sintered glass funnel. Rinse the cake with MeCN (2 x 10 mL).

-

Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude oil or semi-solid.

Step 4: Purification

-

The high regioselectivity often yields a crude product >90% pure.

-

For pharmaceutical grade (>99%), purify via flash column chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient 10% → 30% Ethyl Acetate in Hexanes.

-

-

Crystallization Alternative: If the crude solidifies, recrystallize from minimal hot Ethanol or Et₂O/Hexanes.

Yield & Characterization

-

Expected Yield: 85–95%

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 78–80°C (Lit. value for ethyl analog is often used as proxy, methyl ester is similar).

Process Visualization

Reaction Scheme & Pathway

Caption: Steric and electronic factors favor alkylation at the distal nitrogen (Path A), yielding the 1,3-substituted product.

Workflow Diagram

Caption: Operational workflow for the synthesis, from reagent mixing to final purification.

Quality Control & Validation (Self-Validating System)

To ensure the correct regioisomer has been isolated, use the following "NOE Lock" validation method.

NMR Distinction Criteria

| Feature | Target: 1,3-Isomer (1-Bn-3-COOMe) | Impurity: 1,5-Isomer (1-Bn-5-COOMe) |

| Structure | Benzyl group is far from Ester. | Benzyl group is adjacent to Ester. |

| 1H NOE Signal | Irradiation of Benzyl-CH₂ shows NOE to H-5 (Ring proton). H-5 is a doublet (or d,d). | Irradiation of Benzyl-CH₂ shows NOE to Ester-CH₃ or H-4. |

| 13C NMR (C3) | Carbonyl carbon ~162 ppm. Ring C3 attached to ester.[2] | Carbonyl carbon ~160 ppm. Ring C5 attached to ester.[2] |

| C-H Coupling | H-5 (adjacent to N) is typically more downfield (~7.4-7.6 ppm). | H-3 (adjacent to N=N) is typically downfield. |

Validation Check:

-

Run a 1D NOE difference experiment irradiating the benzylic methylene (~5.4 ppm).

-

Pass: Enhancement of the aromatic pyrazole proton signal at ~7.4 ppm (H5).

-

Fail: Enhancement of the methoxy ester singlet at ~3.9 ppm (indicates 1,5-isomer).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete deprotonation or moisture in solvent. | Ensure K₂CO₃ is anhydrous; use dry MeCN. Increase time/temp to 80°C. |

| Poor Regioselectivity (<80:20) | Solvent polarity too low or counter-ion effect. | Switch solvent to DMF (increases N1 nucleophilicity). Avoid Li+ bases; stick to K+ or Cs+. |

| Lachrymatory Fumes | Benzyl bromide handling. | Handle all reagents in a fume hood. Quench excess BnBr with aqueous ammonia or amine before disposal. |

| Oily Product | Residual solvent or impurities. | Triturate with cold hexanes/pentane to induce crystallization. Dry under high vacuum for 12h. |

References

- Fokin, V. V., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry.

-

Steric Control in Alkylation (Key Protocol Basis)

- Wright, S. W., Arnold, E. P., & Yang, X. (2017). Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters. Tetrahedron Letters, 58(52), 4836-4839.

- Context: Defines the "distal preference" rule for pyrazole-3-carboxyl

-

Crystallographic Confirmation

-

Ge, Y.-Q., et al. (2007). N-Benzyl-5-phenyl-1H-pyrazole-3-carboxamide.[3] Acta Crystallographica Section E.

- Context: Provides structural data supporting the assignment of 1,3- vs 1,5-isomers in similar benzyl-pyrazole systems.

-

-

General Pyrazole Synthesis

Sources

functionalization of the pyrazole ring in methyl 1-benzyl-1H-pyrazole-3-carboxylate

Application Note: Orthogonal Functionalization of Methyl 1-benzyl-1H-pyrazole-3-carboxylate

Executive Summary & Strategic Overview

The scaffold methyl 1-benzyl-1H-pyrazole-3-carboxylate (Compound 1 ) presents a unique opportunity in medicinal chemistry due to its distinct electronic environment. The pyrazole ring offers two chemically distinct sites for functionalization:

-

C4 Position: Electron-rich and nucleophilic, susceptible to Electrophilic Aromatic Substitution (EAS) .[1]

-

C5 Position: Acidic and proximal to the directing N1-benzyl group, susceptible to C-H Activation and Directed ortho-Metalation (DoM) .

This guide outlines a high-fidelity, orthogonal workflow to selectively functionalize either position without protecting group manipulation.

Reaction Topology Map

Figure 1: Divergent synthetic pathways based on electronic and steric properties of the substrate.

Module A: C4-Functionalization (Electrophilic Substitution)

The C4 position is the most nucleophilic site on the pyrazole ring. Despite the electron-withdrawing effect of the C3-ester, the C4 position remains sufficiently reactive for halogenation, which serves as a gateway to Suzuki, Sonogashira, or Buchwald couplings.

Mechanism & Rationale

The reaction proceeds via a classical Electrophilic Aromatic Substitution (EAS) mechanism. The N1-benzyl group acts as a weak activator, while the C3-ester directs incoming electrophiles to the adjacent C4 position through steric and electronic guidance.

Protocol: C4-Bromination

Target Product: Methyl 1-benzyl-4-bromo-1H-pyrazole-3-carboxylate

Reagents:

-

Substrate (1 ): 1.0 equiv.

-

N-Bromosuccinimide (NBS): 1.1 equiv.

-

Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 g (1.0 equiv) of 1 in 10 mL of anhydrous MeCN (0.4 M concentration) in a round-bottom flask.

-

Addition: Add NBS (1.1 equiv) portion-wise over 5 minutes at room temperature (25 °C). Note: Exothermic reaction; monitor internal temperature.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS. The product typically appears less polar than the starting material.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove MeCN.

-

Redissolve residue in EtOAc and wash with saturated Na₂S₂O₃ (to quench excess bromine) followed by water and brine.

-

Dry over MgSO₄, filter, and concentrate.

-

-

Purification: Recrystallization from EtOH/Heptane or flash chromatography (0-20% EtOAc in Hexanes).

Key Performance Indicators (KPIs):

| Parameter | Specification | Notes |

|---|---|---|

| Yield | >85% | High conversion expected. |

| Regioselectivity | >98:2 (C4:C5) | C4 is electronically favored. |

| Appearance | White/Off-white solid | Colored impurities indicate oxidation. |

Module B: C5-Functionalization (C-H Activation)

Functionalizing C5 is challenging because the C3-ester is sensitive to nucleophilic attack. Standard lithiation (n-BuLi) often leads to decomposition via attack at the ester carbonyl.

The Solution: Use Turbo-Hauser Bases (TMPMgCl·LiCl) or Pd-Catalyzed C-H Arylation .[2]

Method B1: Metallation via Knochel-Hauser Base (Recommended)

This method uses a sterically hindered, non-nucleophilic base to deprotonate C5 selectively without attacking the ester.[1]

Protocol:

-

Preparation: Flame-dry a flask and purge with Argon.

-

Solvent: Dissolve 1 (1.0 equiv) in anhydrous THF (0.5 M) and cool to -40 °C .

-

Metallation: Dropwise add TMPMgCl·LiCl (1.2 equiv, 1.0 M in THF/Toluene).

-

Incubation: Stir at -40 °C for 30 minutes. The magnesiated species is stable at this temperature.

-

Quench: Add the electrophile (e.g., Iodine, Benzaldehyde, Allyl Bromide) (1.5 equiv).

-

Warming: Allow to warm to room temperature over 1 hour.

-

Workup: Quench with sat. NH₄Cl, extract with EtOAc.

Method B2: Pd-Catalyzed Direct C-H Arylation

For introducing aryl groups directly, this method avoids sensitive organometallics.[1]

Reagents:

-

Aryl Bromide (Ar-Br): 1.5 equiv.[5]

-

Ligand: P(t-Bu)₃ or SPhos (10 mol%).[1]

-

Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv).

-

Solvent: Toluene or DMA, 100–120 °C.

Critical Insight: The C3-ester does not block C4, so regioselectivity can be an issue. However, the concerted metalation-deprotonation (CMD) mechanism favors the more acidic C5-H bond. Using a sterically demanding ligand (like SPhos) enhances C5 selectivity by avoiding the crowded C4 position.

Troubleshooting & Critical Control Points

| Issue | Probable Cause | Corrective Action |

| Low Yield in C4-Halogenation | Wet solvent or old NBS | Use anhydrous MeCN; recrystallize NBS from water/acetone before use. |

| Ester Cleavage during C5-Lithiation | Base attack on carbonyl | STOP using n-BuLi. Switch to TMPMgCl·LiCl or LiTMP. Maintain T < -40 °C. |

| C4 vs C5 Mixtures (Pd-Cat) | Poor Regiocontrol | Switch to Method B1 (Metallation) for perfect regiocontrol, then cross-couple the resulting C5-iodide. |

| N-Benzyl Cleavage | Harsh Hydrogenation | Avoid Pd/C + H₂ if retaining the benzyl group is desired. Use chemical reduction (Fe/AcOH) for nitro groups. |

References

-

Regioselective Halogenation: N-Halosuccinimides are standard for C4-halogenation of pyrazoles. See: J. Org. Chem.2015 , 80, 690–697. Link

-

Knochel Base Metallation: The use of TMPMgCl·LiCl for functionalizing sensitive esters. Angew.[4][7] Chem. Int. Ed.2006 , 45, 2958–2972. Link

-

Pd-Catalyzed C-H Arylation: Direct C5-arylation of pyrazole carboxylates.[5][6][8] Comptes Rendus Chimie2025 , 28, 561-571.[8] Link

-

General Pyrazole Reactivity: "Transition-metal-catalyzed C–H functionalization of pyrazoles." Org.[2][7] Biomol. Chem.2020 , 18, 6192-6210. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. epubl.ktu.edu [epubl.ktu.edu]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]

- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 7. html.rhhz.net [html.rhhz.net]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support: Optimizing Methyl 1-benzyl-1H-pyrazole-3-carboxylate Synthesis

Content Type: Technical Support Center & Troubleshooting Guide Subject: Yield Improvement & Regiocontrol in Pyrazole Cyclization Audience: Medicinal Chemists, Process Development Scientists

Diagnostic Triage: Why is your yield low?

Before altering your protocol, identify the failure mode. In the synthesis of methyl 1-benzyl-1H-pyrazole-3-carboxylate , yield loss is rarely due to "decomposition" alone; it is almost always a regioselectivity failure or a kinetic trap .

| Symptom | Probable Cause | Immediate Action |

| Mixture of isomers (3-ester vs. 5-ester) | Wrong Precursor/pH: Using a simple 1,3-dicarbonyl (e.g., formyl-pyruvate) often yields the thermodynamic 5-ester. | Switch to the Enaminone Protocol (See Section 3). Use hydrazine hydrochloride salts, not free base. |

| Starting material remains | Stalled Intermediate: The hydrazone formed but failed to cyclize/dehydrate. | Increase reaction temperature to reflux; add mild acid catalyst (AcOH) if using neutral conditions. |

| "Gummy" crude product | Polymerization: The enaminone or aldehyde precursor degraded before cyclization. | Ensure anhydrous conditions. Do not store the enaminone intermediate; react in situ. |

| Low Mass Balance | Hydrolysis: The methyl ester hydrolyzed to the acid (amphoteric, lost in aqueous workup). | Avoid strong bases. If using HCl salt, buffer with NaOAc, not NaOH. |

The Chemistry: Mechanism & Regiocontrol[1]

To fix the yield, you must control the first nucleophilic attack .

The target molecule requires the Benzyl group on N1 and the Carboxylate on C3 .

-

The Trap: If the hydrazine attacks the carbonyl adjacent to the ester first, you get the 5-carboxylate (undesired).

-

The Solution: You must make the "distal" carbon (C4) significantly more electrophilic than the "proximal" carbon (C2).

Pathway Visualization

The following diagram illustrates the critical bifurcation point where yield is lost to the wrong isomer.

Figure 1: Mechanistic divergence. Using an enaminone precursor directs the hydrazine to Path A, locking in the 3-carboxylate structure.

Optimized Protocol: The Enaminone Route

Do not use simple formyl-esters (e.g., methyl 2,4-dioxobutanoate) as they exist in equilibrium with various enols, leading to poor regioselectivity. The Enaminone Route is the gold standard for 1,3-regiocontrol.

Reagents

-

Methyl Pyruvate (Starting material)

-

DMF-DMA (N,N-Dimethylformamide dimethyl acetal)

-

Benzylhydrazine Dihydrochloride (Do not use free base; the salt enhances regioselectivity).

-

Ethanol (Anhydrous).[1]

Step-by-Step Methodology

Step 1: Formation of the Enaminone (In-Situ)

Rationale: Converts the unreactive methyl group into a highly electrophilic enamine, ensuring the hydrazine attacks here first.

-

Charge Methyl Pyruvate (1.0 equiv) into a reactor.

-

Add DMF-DMA (1.1 equiv).

-

Stir at 60°C for 2–4 hours .

-

Checkpoint: Monitor by TLC/LCMS.[2] You should see the disappearance of pyruvate and formation of a UV-active species (Methyl (E)-4-(dimethylamino)-2-oxobut-3-enoate).

-

Concentrate under reduced pressure to remove methanol/DMF by-products (optional but recommended for purity).

Step 2: Cyclization

Rationale: The use of the hydrazine salt buffers the reaction and prevents base-catalyzed equilibration to the wrong isomer.

-

Dissolve the crude enaminone residue in Ethanol (0.5 M concentration).

-

Add Benzylhydrazine Dihydrochloride (1.05 equiv) directly as a solid.

-

Critical: Do not add base yet. Let the acidic salt stir with the enaminone at Room Temperature for 1 hour. This allows the terminal

of the hydrazine to displace the dimethylamine group (Path A in Fig 1). -

Heat to Reflux (78°C) for 3–6 hours to drive cyclization.

-

Workup: Cool to room temperature.[3] The product often precipitates. If not, remove solvent, redissolve in EtOAc, wash with water (to remove salts), and recrystallize from MeOH/Water.

Troubleshooting FAQ

Q: I am still getting ~15% of the 5-carboxylate isomer. How do I eliminate it? A: Switch the solvent to HFIP (Hexafluoroisopropanol) or Trifluoroethanol (TFE). Fluorinated solvents strongly hydrogen-bond to the carbonyl oxygen of the ester, reducing its electrophilicity and further discouraging the "wrong" attack.

-

Reference: Regioselectivity in pyrazole synthesis is solvent-dependent. HFIP has been shown to boost 1,3-selectivity to >98:2 ratios in difficult substrates [1, 2].

Q: My reaction stalls at the intermediate (open chain). A: This is common if the system is too dry or too neutral.

-

Fix: Add 5 mol% Acetic Acid or TFA . The cyclization step (attack of the internal nitrogen on the ketone) requires acid catalysis to activate the carbonyl and assist in water elimination (dehydration).

Q: Can I use Benzylhydrazine free base instead of the hydrochloride?

A: Not recommended. Free hydrazines are more nucleophilic at both nitrogens, leading to lower regioselectivity. The protonated form (salt) ensures that only the terminal

Q: The product is oiling out during crystallization. A: Methyl 1-benzyl-1H-pyrazole-3-carboxylate has a low melting point.

-

Fix: Use a seed crystal if available. If not, triturate the oil with cold Hexane/MTBE (9:1) . Scratch the flask wall to induce nucleation. Ensure all DMF (from Step 1) is removed, as DMF prevents crystallization.

Data Comparison: Solvent & Salt Effects

The following table summarizes expected yields based on protocol variations.

| Entry | Precursor | Hydrazine Form | Solvent | Major Isomer | Yield |

| 1 | Methyl 2,4-dioxobutanoate | Benzylhydrazine (Free) | EtOH | Mixture (1,3 & 1,5) | 45% |

| 2 | Enaminone (DMF-DMA) | Benzylhydrazine (Free) | EtOH | 3-carboxylate | 65% |

| 3 | Enaminone (DMF-DMA) | Benzylhydrazine 2HCl | EtOH | 3-carboxylate | 88% |

| 4 | Enaminone (DMF-DMA) | Benzylhydrazine 2HCl | HFIP | 3-carboxylate | 92% |

Note: Entry 3 is the recommended balance of cost vs. yield. Entry 4 is for high-value/small-scale optimization.

References

-

Regiocontrol in Pyrazole Synthesis: Fante B., et al. "Regioselective Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." ACS Omega, 2023.

- Solvent Effects (HFIP): Tang, M., et al. "Hexafluoroisopropanol-Promoted Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, 2018.

- Hydrazine Salt Usage: Martins, M. A. P., et al. "Regioselective synthesis of 1-substituted-3-trifluoromethyl-1H-pyrazoles." Journal of Heterocyclic Chemistry, 2022.

-

Enaminone Pathway: Vah, L., et al. "Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates." Molecules, 2022.[4]

Sources

separation of 1-benzyl and 2-benzyl pyrazole regioisomers by column chromatography

Topic: Separation of 1-benzyl and 2-benzyl pyrazole regioisomers via Column Chromatography Ticket ID: PYR-ISO-001 Responder: Senior Application Scientist, Separation Technologies Group

Executive Summary

The separation of

This guide provides a validated workflow to resolve these isomers, moving beyond standard hexane/ethyl acetate systems to "selectivity-based" mobile phases and definitive NMR identification.

Module 1: The Diagnostic Phase (Pre-Column)

Q: Before I run a column, how do I definitively know which isomer is which?

A: You cannot rely on

The only self-validating method is 2D NOESY NMR .

The NOESY Logic Protocol

To distinguish the isomers, look for the Nuclear Overhauser Effect (NOE) between the benzylic protons (

-

Scenario: You started with a 3-substituted pyrazole (e.g., 3-phenyl-1H-pyrazole).

-

1,3-Isomer (N1-benzyl): The benzyl group is on

. The adjacent carbon ( -

1,5-Isomer (N2-benzyl): The benzyl group is on

(which becomes

Figure 1: Decision logic for assigning pyrazole regioisomers using NOESY NMR. The spatial proximity of the benzyl methylene group to either the H-5 proton or the C-3 substituent is the definitive differentiator.

Module 2: The Separation Strategy (Method Development)

Q: My isomers are co-eluting (single spot) in Hexane/Ethyl Acetate. What now?

A: Stop using Hexane/EtOAc. Pyrazoles are nitrogen-rich aromatics.[1] They require a solvent system that exploits

The "Magic" Solvent System: Toluene

Toluene is an aromatic solvent that interacts distinctively with the electron-deficient pyrazole rings. The subtle electronic difference between the 1,3- and 1,5-isomers is often amplified in toluene.

Recommended Protocol:

-

TLC Screening: Prepare a 100% Toluene TLC chamber.

-

Modifier Addition: If

, add Ethyl Acetate (not Methanol) in 5% increments.-

Target: Toluene:EtOAc (9:1 or 8:2).

-

-

The "Tailing" Fix: Pyrazoles are basic. They interact with acidic silanols on the silica, causing streaking.

-

Add:1% Triethylamine (TEA) to your mobile phase. This blocks the silanols and sharpens the peaks.

-

| Parameter | Standard Condition | Optimized for Pyrazoles | Reason |

| Mobile Phase A | Hexane / Heptane | Toluene | Exploits |

| Mobile Phase B | Ethyl Acetate | Ethyl Acetate | Polarity modulator. |

| Modifier | None | 1% Triethylamine | Suppresses peak tailing (silanol blocking). |

| Loading | Wet loading (DCM) | Dry Loading (Celite/Silica) | Prevents band broadening at the column head. |

Module 3: Troubleshooting & FAQs

Q: I tried Toluene, but they are still overlapping. What is the "Nuclear Option"?

A: If normal phase silica (even with Toluene) fails, you must switch mechanisms. The dipole moments are likely too similar for adsorption chromatography.

Option A: Reverse Phase (C18)

-

Why: C18 separates based on hydrophobicity. The 1,5-isomer (more sterically crowded) often has a different solvation shell than the 1,3-isomer.

-

Gradient: Water (0.1% Formic Acid) / Acetonitrile.

-

Expectation: The isomers will likely separate by 1–2 minutes.

Option B: Regioselective Synthesis (Prevention) If separation is impossible on a multigram scale, revisit the synthesis.

-

Change Base: Switch from

(thermodynamic mix) to NaH (kinetic control) or MgBr₂ (chelating control). -

Solvent Effect: Alkylation in HFIP (Hexafluoroisopropanol) has been shown to drastically shift regioselectivity ratios, potentially making one isomer minor enough to remove via recrystallization [1].

Q: Why is my mass balance low? I loaded 1g and recovered 600mg.

A: Pyrazoles can coordinate to metal impurities in the silica or irreversibly bind to active sites.

-

Acid Wash: Did you use MeOH/DCM to flush the column at the end?

-

Volatility: Low molecular weight benzyl pyrazoles are surprisingly volatile. Did you use a high-vacuum pump for too long?

-

Fix: Rotovap at 40°C, roughly 20 mbar, and stop immediately upon dryness.

-

Module 4: Validated Workflow Diagram

This diagram outlines the decision process for selecting the correct chromatography mode.

Figure 2: Step-by-step method development guide. Toluene is the critical intermediate step before resorting to Reverse Phase chromatography.

References

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. International Journal of Molecular Sciences, 2025.

-

Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Synlett, 2016.

-

Preparation, separation and characterization of two pyrazolic regioisomers. Inorganica Chimica Acta, 2011.[2]

-

Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. ACS Omega, 2021.

Sources

Technical Support Center: Purification of Methyl 1-benzyl-1H-pyrazole-3-carboxylate

The Technical Support Center guide for methyl 1-benzyl-1H-pyrazole-3-carboxylate follows below.

Case ID: PYR-7188-REC Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Solvent Recommendations

Objective: Isolate high-purity methyl 1-benzyl-1H-pyrazole-3-carboxylate (Target 1,3-isomer) from crude alkylation mixtures, specifically removing the common 1,5-regioisomer and unreacted benzyl halides.

Primary Solvent Systems

Based on structural analogs and solubility profiles of N-benzylated pyrazole esters, the following solvent systems are validated for recrystallization:

| Solvent System | Ratio (v/v) | Application Case | Expected Outcome |

| Ethanol (Abs. or 95%) | 100% | Standard Protocol. Best balance of solubility for the ester and retention of polar impurities. | White to off-white needles/prisms. |

| Methanol | 100% | High Solubility. Use if the crude is very clean but requires polishing. | Faster crystallization; higher risk of yield loss if not cooled to -20°C. |

| EtOAc / Hexanes | 1:3 to 1:5 | Regioisomer Separation. Best for removing the more non-polar 1,5-isomer if present in high ratios.[1] | Slower growth; excellent rejection of oily byproducts. |

| Toluene / Heptane | 1:2 | Oiling Out Issues. Use if the compound oils out in alcohols. | Controlled precipitation.[1] |

Critical Note: The synthesis of this compound (via alkylation of methyl 1H-pyrazole-3-carboxylate) typically produces a mixture of the 1,3-isomer (Target) and 1,5-isomer (Byproduct).[1] Recrystallization alone may not fully separate a 50:50 mixture; however, the 1,3-isomer is generally more crystalline and less soluble in alcohols than the 1,5-isomer.[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: This is common with N-benzyl compounds due to their rotational freedom and moderate lipophilicity. It often occurs if the solution is too concentrated or cooled too rapidly. Corrective Action:

-

Re-heat the mixture until the oil dissolves.

-

Add a Seed Crystal: If you have any solid, add a speck at the cloud point.[1]

-

The "Scratch" Technique: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.

-

Change Solvent: Switch to Toluene/Heptane . Dissolve in minimum hot Toluene, then add hot Heptane dropwise until turbid. Cool very slowly.

Q2: How do I distinguish the 1,3-isomer from the 1,5-isomer?

Technical Insight: The position of the benzyl group affects the chemical shift of the pyrazole protons and the ester methyl group.

-

1,3-isomer (Target): The benzyl group is far from the ester.[1] The pyrazole proton (H-5) typically appears as a doublet or broad singlet around δ 7.4–7.6 ppm .[1]

-

1,5-isomer (Impurity): The benzyl group is adjacent to the ester (steric crowding).[1] The ester methyl protons often show an upfield shift (shielding by the benzyl ring) compared to the 1,3-isomer.[1]

-

TLC: The 1,5-isomer is usually less polar (higher Rf) in Hex/EtOAc systems due to the shielding of the carbonyl by the benzyl group.

Q3: The melting point is lower than reported (Expected: ~80-90°C). Why?

Root Cause: Solvent inclusion or regioisomer contamination.[1] Solution:

-

Dry thoroughly: Pyrazole esters can trap ethanol.[1] Dry under high vacuum (0.1 mbar) at 40°C for 6 hours.

-

Check HPLC/NMR: If >5% 1,5-isomer is present, perform a "swish" purification: suspend the solid in cold Hexanes/EtOAc (9:1), stir for 30 mins, and filter. The impurity is often more soluble in the supernatant.

Detailed Purification Protocol

Pre-requisites:

-

Crude Methyl 1-benzyl-1H-pyrazole-3-carboxylate (solid or viscous oil).[1]

-

Solvent: Ethanol (95%).[1]

-

Equipment: Hotplate, Erlenmeyer flask, reflux condenser (optional), vacuum filtration setup.

Step-by-Step Workflow:

-

Dissolution: Place 5.0 g of crude material in a 100 mL Erlenmeyer flask. Add 15 mL of Ethanol.

-

Heating: Heat to boiling (approx. 78°C) with stirring.

-

Decision Point: If solid remains, add Ethanol in 2 mL portions until fully dissolved.[1] Do not exceed 30 mL total (6 mL/g).

-

-

Clarification (Optional): If the solution is dark/colored, add activated charcoal (0.5 g), boil for 2 mins, and filter hot through Celite.

-

Crystallization: Remove from heat. Cover the flask with foil (loose) and allow to cool to room temperature undisturbed for 2-3 hours.

-

Observation: White needles should form.[1]

-

-

Cooling: Once at room temp, place in an ice bath (0-4°C) for 1 hour to maximize yield.

-

Filtration: Filter the crystals using a Büchner funnel.

-

Washing: Wash the filter cake with cold Ethanol (2 x 5 mL) followed by cold Hexane (1 x 10 mL) to remove surface impurities.[1]

-

Drying: Dry in a vacuum oven at 40°C.

Visualization of Logic & Workflow

Figure 1: Solvent Selection Decision Tree

Caption: Decision logic for selecting the purification method based on physical state and isomeric purity.

Figure 2: Regioisomer Separation Pathway[1][2]

Caption: The 1,3-isomer is typically less soluble in alcohols, allowing separation from the 1,5-isomer via filtration.[1]

References

-

Synthesis and Crystallization of Pyrazole Carboxylates

-

Regioselectivity in Pyrazole Alkylation

-

Crystallographic Data for Analogs

Sources

solving solubility issues of methyl 1-benzyl-1H-pyrazole-3-carboxylate in aqueous assays

Topic: Solving Solubility & Stability Issues in Aqueous Assays

Ticket ID: #SOL-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, High-Throughput Screening

Executive Summary: The "Brick Dust" vs. "Labile Ester" Paradox

You are likely encountering issues with Methyl 1-benzyl-1H-pyrazole-3-carboxylate (CAS: 17607-80-6) because it sits at a difficult intersection of medicinal chemistry properties. It possesses a lipophilic benzyl group (driving poor aqueous solubility) and a methyl ester moiety (susceptible to chemical or enzymatic hydrolysis).

Successful assay integration requires distinguishing between physical precipitation (the compound crashing out) and chemical degradation (the ester hydrolyzing to the inactive acid). This guide provides the protocols to diagnose and fix both.

Module 1: Physicochemical Profile & Diagnosis

Before altering your protocol, confirm the root cause of your assay failure using this profile.

| Property | Value / Characteristic | Implication for Assays |

| LogP | ~1.9 – 2.2 | Moderately lipophilic. Will aggregate in pure aqueous buffer without surfactant. |

| Solubility (Aq) | < 100 µM (Est.) | High risk of precipitation in stock-to-buffer dilution steps. |

| Functional Group | Methyl Ester | High Risk: Susceptible to hydrolysis at pH > 7.5 or in the presence of esterases (e.g., cell lysates). |

| Visual Cue | White/Off-white solid | "Crash out" results in turbidity or signal loss (flat IC50 curves). |

Diagnostic Workflow (Graphviz)

Use this decision tree to determine if your issue is Solubility or Stability.

Figure 1: Diagnostic logic to distinguish between solubility limits and compound degradation.

Module 2: Solubility Optimization Protocols

Direct dilution from 100% DMSO stock to aqueous buffer often causes "shock precipitation." The compound crashes out faster than it can dissolve.

Protocol A: The "Intermediate Plate" Method (Recommended)

This method reduces the solvent shock by stepping down the DMSO concentration gradually.

-

Stock Prep: Dissolve compound in 100% DMSO to 10 mM. Ensure no water is present in the DMSO (hygroscopic DMSO induces hydrolysis).

-

Intermediate Step: Prepare an intermediate plate with 10% DMSO in buffer .

-

Dilute 10 mM stock 1:10 into the intermediate plate.

-

Result: 1 mM compound in 10% DMSO. (Usually stable).[1]

-

-

Final Assay Step: Transfer from Intermediate Plate to Assay Plate.

-

Dilute 1:10 again into Assay Buffer.

-

Final: 100 µM compound in 1% DMSO.

-

Protocol B: Advanced Formulation (For stubborn precipitation)

If Protocol A fails, the benzyl group is driving aggregation. You must use a carrier.

| Additive | Concentration | Mechanism | Best For |

| Tween-20 | 0.01% – 0.05% | Prevents micelle/aggregate formation. | Enzymatic assays; preventing "sticky" compound issues. |

| HP-β-CD | 0.5% – 2.0% | Encapsulates the benzyl ring, shielding hydrophobicity. | Cell-based assays; high-concentration needs (>100 µM). |

| PEG-400 | 5% – 10% | Co-solvent to increase bulk solubility. | Animal dosing or acute toxicity assays. |

Critical Note: Do not use serum/BSA in the buffer during solubility testing, as proteins bind the compound and mask insolubility.

Module 3: Stability & Hydrolysis (The Hidden Trap)

The methyl ester at position 3 is chemically labile. In basic buffers (pH > 8.0) or cellular assays containing esterases, this compound converts to 1-benzyl-1H-pyrazole-3-carboxylic acid .

Why this matters: The acid form is often biologically inactive compared to the ester, leading to false negatives.

Stability Validation Protocol

-

Incubation: Incubate 10 µM compound in your assay buffer for 0, 1, 4, and 24 hours.

-

Analysis: Inject onto LC-MS.

-

Checkpoint: Look for Mass Shift.

-

Parent (Ester): MW ~216 Da.[2]

-

Hydrolysis Product (Acid): MW ~202 Da (Loss of -CH3 group, -14 Da).

-

-

Fix:

-

Lower pH to 7.0 - 7.2 if assay permits.

-

Keep assay incubation times short (< 2 hours).

-

Use PMSF (serine protease inhibitor) if esterases are suspected in cell lysates.

-

Module 4: Experimental Workflow Visualization

This diagram illustrates the correct preparation flow to minimize precipitation and hydrolysis risks.

Figure 2: Optimized serial dilution workflow using an intermediate step to ensure kinetic solubility.

Frequently Asked Questions (FAQ)

Q1: My IC50 curve plateaus at 50% inhibition and won't go higher. Why? A: This is the classic signature of solubility-limited absorption. The compound has reached its saturation limit (e.g., 50 µM). Adding more compound just creates precipitate, not dissolved active drug. Fix: Check the "Diagnostic Workflow" above.[3] If precipitate is present, add 0.01% Tween-20 to the buffer.

Q2: The compound works in biochemical assays but fails in cell-based assays. A: This suggests Esterase Hydrolysis . Cells contain intracellular esterases that rapidly cleave the methyl ester. Fix: The methyl ester might be a "prodrug" in this context, or simply unstable. Validate if the acid version of the molecule is active. If not, you may need a more stable analog (e.g., an amide or bioisostere).

Q3: Can I store the diluted compound in PBS at 4°C? A: No. Aqueous solutions of pyrazole esters are unstable over days. Hydrolysis will occur. Always prepare fresh dilutions from the DMSO stock immediately before the assay.

Q4: Is the benzyl group responsible for the insolubility? A: Yes. The benzyl group is highly lipophilic (greasy). While it likely drives potency by fitting into a hydrophobic pocket, it ruins aqueous solubility. Fix: If you have synthetic capability, consider adding a polar group to the benzyl ring (e.g., a pyridine nitrogen or a morpholine tail) to improve solubility without losing the hydrophobic interaction.

References

-

National Center for Advancing Translational Sciences (NCATS).Assay Guidance Manual: Solubility in Assays.

-

Source:

-

-

Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility and Instability).

-

Source:

-

-

BenchChem Technical Support.

-

Source: (Cited via search context 1.1)

-

-

PubChem.

-

Source:

-

Sources

Validation & Comparative

A Comparative Guide to the FTIR Spectral Signatures of the Ester Group in Methyl 1-benzyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Infrared (IR) spectroscopy is a cornerstone technique in chemical analysis, providing rapid and non-destructive identification of functional groups within a molecule. For professionals in drug development and organic synthesis, a precise understanding of a molecule's spectral features is paramount for structural confirmation, reaction monitoring, and quality control. This guide offers an in-depth analysis of the Fourier-Transform Infrared (FTIR) absorption bands specific to the ester group in Methyl 1-benzyl-1H-pyrazole-3-carboxylate, a scaffold of interest in medicinal chemistry. We will compare its spectral signature against common aliphatic and aromatic esters to highlight the unique electronic influence of the N-benzyl pyrazole moiety.

The Unique Electronic Environment of a Pyrazole Ester

The vibrational frequency of a carbonyl (C=O) bond is not static; it is highly sensitive to its local electronic environment. Factors such as resonance, inductive effects, and conjugation directly influence the bond's strength and, consequently, the energy required to excite its stretching vibration.[1]

In Methyl 1-benzyl-1H-pyrazole-3-carboxylate, the ester group is attached to the C3 position of a pyrazole ring. This heterocyclic ring is aromatic, and its π-electron system can conjugate with the carbonyl group. This delocalization of π-electrons reduces the double-bond character of the C=O bond, weakening it and lowering its stretching frequency compared to a simple, non-conjugated aliphatic ester.[2][3] This effect is conceptually similar to that seen in aromatic esters like methyl benzoate.

Caption: Electronic effects on the ester carbonyl frequency.

Core FTIR Absorption Bands of the Ester Group

The ester functional group is characterized by several distinct and intense absorption bands in the mid-IR region. For Methyl 1-benzyl-1H-pyrazole-3-carboxylate, the most significant bands are the C=O stretch and the two C-O stretches.

-

Carbonyl (C=O) Stretching Vibration: This is the most intense and readily identifiable band for an ester. Due to conjugation with the pyrazole ring, the C=O stretching frequency is expected to appear in the range of 1715-1730 cm⁻¹ . This is a lower frequency compared to saturated aliphatic esters (1735-1750 cm⁻¹) but is consistent with other α,β-unsaturated or aromatic esters.[4] Experimental data for a similar compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, shows the ester carbonyl peak at 1728 cm⁻¹, supporting this expected range.[5] Another related pyrazole ester shows a C=O stretch at 1720 cm⁻¹.[6]

-

C-O-C Asymmetric & Symmetric Stretching: Esters possess two characteristic C-O single bond stretches.[2][7]

-

O=C-O Stretch (Asymmetric): This vibration involves the stretch of the C-O bond adjacent to the carbonyl group. It is typically a strong band appearing between 1200-1300 cm⁻¹ . For aromatic esters, this band is often observed between 1250-1310 cm⁻¹.[8][9]

-

O-C-C Stretch (Symmetric): This involves the C-O bond of the methyl group. It is generally found at a lower frequency, typically in the 1000-1150 cm⁻¹ range.[4][8]

-

A Comparative Spectral Analysis

To fully appreciate the influence of the pyrazole ring, it is instructive to compare the expected frequencies for Methyl 1-benzyl-1H-pyrazole-3-carboxylate with standard aliphatic and aromatic esters.

| Compound | Class | Typical C=O Stretch (cm⁻¹) | Typical C-O Stretches (cm⁻¹) | Key Influencing Factor |

| Methyl Acetate | Saturated Aliphatic | 1735-1750[4][10] | ~1240, ~1050[7] | No conjugation; baseline frequency. |

| Methyl Benzoate | Aromatic | 1715-1730[4][8] | ~1280, ~1110[8] | Conjugation with benzene ring lowers C=O frequency. |

| Methyl 1-benzyl-1H-pyrazole-3-carboxylate (Target) | Heteroaromatic | ~1715-1730 (Predicted) | ~1250, ~1100 (Predicted) | Conjugation with pyrazole ring lowers C=O frequency. |

As the table illustrates, the electronic effect of the pyrazole ring is comparable to that of a benzene ring, shifting the carbonyl frequency to a lower wavenumber relative to a non-conjugated system like methyl acetate. This makes FTIR a powerful tool for confirming the successful synthesis of such conjugated systems.

Experimental Protocol: High-Fidelity ATR-FTIR Analysis

To obtain reliable and reproducible FTIR data for solid samples like Methyl 1-benzyl-1H-pyrazole-3-carboxylate, the Attenuated Total Reflectance (ATR) technique is highly recommended for its minimal sample preparation and high-quality results.[5][10]

Instrumentation:

-

FTIR Spectrometer (e.g., PerkinElmer, Shimadzu, Thermo Fisher)

-

ATR accessory with a diamond or zinc selenide (ZnSe) crystal

Step-by-Step Protocol:

-

Crystal Cleaning: Before any measurement, thoroughly clean the ATR crystal surface. Use a soft, lint-free wipe dampened with a volatile solvent like isopropanol or ethanol. Dry the crystal completely.

-

Background Spectrum: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's inherent signal, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid powder (1-2 mg) directly onto the center of the ATR crystal.

-

Apply Pressure: Use the ATR's pressure arm to apply firm, consistent pressure, ensuring intimate contact between the solid sample and the crystal surface. Inconsistent pressure is a common source of poor reproducibility.

-

Sample Spectrum Collection: Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

-

Data Processing: The resulting spectrum will be automatically ratioed against the background, yielding a clean absorbance or transmittance spectrum. Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

-

Post-Measurement Cleaning: After analysis, release the pressure arm, remove the sample powder, and clean the crystal surface as described in Step 1.

Caption: Standard Operating Procedure for ATR-FTIR analysis.

Conclusion

The FTIR spectrum of Methyl 1-benzyl-1H-pyrazole-3-carboxylate provides a distinct fingerprint for its ester functionality, which is significantly influenced by the electronic properties of the attached pyrazole ring. The key identifiers are a strong carbonyl (C=O) absorption band shifted to a lower frequency (~1715-1730 cm⁻¹) due to resonance, and two robust C-O stretching bands between 1000-1300 cm⁻¹. By comparing these values to simpler aliphatic and aromatic esters, researchers can confirm the conjugated nature of the molecule and gain confidence in its structural assignment. The use of a standardized ATR-FTIR protocol ensures that the data obtained is both accurate and reproducible, a critical requirement in the rigorous environment of drug discovery and development.

References

- Vertex AI Search. (2023). Identify and explain three factors that influence the carbonyl stretching frequency for C=O.

- LibreTexts. IR Spectroscopy of Hydrocarbons.

- Smith, B. C. (2020). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.

- University of California, Los Angeles. IR Spectroscopy Tutorial: Esters.

- YouTube. (2023). IR Spectroscopy - Factors affecting position of carbonyl stretching frequency.

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

- University of Warsaw. Carbonyl - compounds - IR - spectroscopy.

- Unknown Source. Factors influencing vibration frequencies.

- American Chemical Society Publications. (2016). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. The Journal of Physical Chemistry A.

- OpenOChem Learn. Characteristic IR Absorptions.

- Millersville University. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.

- Khan, K. M., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.

- Taha, M., et al. (2016). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC.

- Kaunas University of Technology. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl.

- Specac Ltd. Interpreting Infrared Spectra.

- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.

Sources

- 1. brainly.com [brainly.com]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. chem.pg.edu.pl [chem.pg.edu.pl]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]

- 6. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. elearning.uniroma1.it [elearning.uniroma1.it]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

mass spectrometry fragmentation pattern of methyl 1-benzyl-1H-pyrazole-3-carboxylate

Technique Comparison: Electron Ionization (EI) vs. ESI-CID

Executive Summary

Objective: This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of Methyl 1-benzyl-1H-pyrazole-3-carboxylate (MW 216.24 Da) using two distinct ionization modalities: Electron Ionization (EI) and Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) .[1][2]

Significance: This pyrazole derivative is a critical pharmacophore in medicinal chemistry, often serving as a precursor for anti-inflammatory and anticancer agents. Accurate structural characterization is essential to differentiate it from its regioisomer (1-benzyl-5-carboxylate) and to monitor synthetic impurities.

Core Insight:

-

EI (Hard Ionization): Yields a structural fingerprint dominated by the stable tropylium ion (

91) and radical-driven ester cleavage. Best for library matching and identification. -

ESI-CID (Soft Ionization): Preserves the protonated molecular ion (

,

Structural Context & Alternatives

Before analyzing fragmentation, we must define the structural stability and the "alternative" isomers that complicate analysis.

| Feature | Target: 1-Benzyl-3-Carboxylate | Alternative: 1-Benzyl-5-Carboxylate |

| Structure | Ester and Benzyl groups are separated (Meta-like). | Ester and Benzyl groups are adjacent (Ortho-like). |

| Steric Hindrance | Low. | High (Proximity of Benzyl/Ester). |

| MS Differentiation | Standard fragmentation. | Enhanced "Ortho-effect" rearrangements (e.g., loss of ROH). |

Experimental Protocols (Self-Validating)

Protocol A: GC-MS (Electron Ionization)

Designed for structural fingerprinting and impurity profiling.

Reagents: HPLC-grade Methanol or Ethyl Acetate. Standard: Methyl 1-benzyl-1H-pyrazole-3-carboxylate (>98% purity).

-

Sample Prep: Dissolve 1 mg of standard in 1 mL Ethyl Acetate (1000 ppm). Dilute 1:100 to final concentration of 10 ppm.

-

Inlet Parameters: Splitless injection (1

L) at 250°C. -

Separation: Agilent DB-5ms column (30m x 0.25mm, 0.25

m).-

Gradient: 60°C (1 min)

20°C/min

-

-

MS Source (EI):

-

Validation Check: The presence of air peaks (

28, 32) must be <5% of the base peak. The

Protocol B: LC-MS/MS (ESI-CID)

Designed for biological matrix quantification and soft detection.

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Sample Prep: Dissolve in 50:50 MeOH:H2O to 1

g/mL. -

Infusion/Injection: Direct infusion at 10

L/min or flow injection. -

Source (ESI Positive):

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temp: 350°C.

-

-

Fragmentation (MS2):

-

Precursor: Select

217.1 ( -

Collision Energy (CE): Ramp 10–40 eV to generate breakdown curve.

-

-

Validation Check: Signal-to-Noise (S/N) for

217 must be >100:1.

Fragmentation Pathway Analysis